![molecular formula C7H10O3 B1386651 2-(Prop-2-ynyloxy)butanoic acid CAS No. 1157984-71-8](/img/structure/B1386651.png)
2-(Prop-2-ynyloxy)butanoic acid
Overview
Description
“2-(Prop-2-ynyloxy)butanoic acid” is an organic compound with the molecular formula C7H10O3 . It is also known by other synonyms such as “2-(2-Propyn-1-yloxy)butanoic acid” and "Butanoic acid, 2-(2-propyn-1-yloxy)-" .
Molecular Structure Analysis
The molecular structure of “2-(Prop-2-ynyloxy)butanoic acid” consists of 10 Hydrogen atoms, 7 Carbon atoms, and 3 Oxygen atoms . The molecular weight of this compound is 142.15 .
Scientific Research Applications
Synthesis of Benzene Derivatives
2-(Prop-2-ynyloxy)butanoic acid: is utilized in the synthesis of benzene derivatives. A study demonstrated a convenient method for synthesizing these derivatives by reacting with propargyl bromide . The process involves using K2CO3 as a base and acetone as a solvent, yielding good results (53–85%). This method is significant due to its low cost, high yields, and the easy availability of the compounds.
Antibacterial and Antiurease Activities
The synthesized benzene derivatives from 2-(Prop-2-ynyloxy)butanoic acid have been evaluated for their antibacterial and antiurease activities . One of the derivatives showed potent antibacterial effects against Bacillus subtillus and significant inhibition of the urease enzyme, suggesting potential applications in combating bacterial infections and urease-related disorders.
Fluorescent-Magnetic Nanocomposites
This compound is instrumental in the preparation of fluorescent-magnetic nanocomposites (FMNPs). These FMNPs are conjugated with N-hydroxysuccinimide-activated 2-(Prop-2-ynyloxy)butanoic acid and used for bioapplications such as bacteria detection and separation . The FMNPs exhibit strong and stable fluorescence properties, making them suitable for bioimaging and diagnostics.
Bioimaging
Derivatives of 2-(Prop-2-ynyloxy)butanoic acid are used in the development of phosphorescent O2-probes based on Ir(III) complexes for bioimaging . These probes can be used to visualize and measure oxygen levels in biological tissues, aiding in the study of various physiological and pathological processes.
Mechanism of Action
Target of Action
It has been used in the synthesis of fluorescent-magnetic nanocomposites, suggesting potential interactions with biological targets .
Mode of Action
It has been used as a component in the synthesis of fluorescent-magnetic nanocomposites . These nanocomposites were conjugated with N-hydroxysuccinimide-activated 4-oxo-4-(prop-2-ynyloxy)butanoic acid (NHS-activated ester) by the linker of 3-aminopropyltriethoxysilane . This suggests that the compound may interact with its targets through ester linkages.
Result of Action
Its use in the synthesis of fluorescent-magnetic nanocomposites suggests potential applications in the detection and separation of bacteria .
properties
IUPAC Name |
2-prop-2-ynoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-5-10-6(4-2)7(8)9/h1,6H,4-5H2,2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZYKPLTGOTDAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299694 | |
Record name | 2-(2-Propyn-1-yloxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1157984-71-8 | |
Record name | 2-(2-Propyn-1-yloxy)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1157984-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Propyn-1-yloxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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